molecular formula C26H27FN2O B1682868 T 226296

T 226296

Cat. No.: B1682868
M. Wt: 402.5 g/mol
InChI Key: GXAQELJVODWLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-226296 (CAS No. 331758-35-1) is a selective antagonist of melanin-concentrating hormone receptor 1 (MCHR1) with a reported binding affinity (Ki) of 2.2 nM . Studies highlight its ability to reduce food intake in mice, suggesting utility in metabolic disorder research .

Preparation Methods

The synthesis of T-226296 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of T-226296 is synthesized using a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to form the desired ring systems and linkages.

    Functional Group Modifications: Once the core structure is formed, specific functional groups are introduced to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Chemical Reactions Analysis

Discovery and Identification

T-226296 is a novel molecule identified through the screening of an in-house chemical compound library . It is specifically a (-) enantiomer of N-[6-(dimethylamino)-methyl]-5,6,7,8-tetrahydro-2-naphthalenyl]-4'-fluoro[1,1'-biphenyl]-4-carboxamide .

Target and Selectivity

T-226296 functions as a selective melanin-concentrating hormone (MCH) receptor antagonist . It demonstrates high affinity for both human and rat MCH receptors (SLC-1), with an IC50 of 5.5+/-0.12 nM for human SLC-1 and 8.6+/-0.32 nM for rat SLC-1 . The compound exhibits high selectivity for MCH receptors over other receptors, including the second subtype of the MCH receptor, SLT (MCH2), transporters, and ion channels .

Effects on Cellular Function

In Chinese hamster ovary (CHO) cells expressing human SLC-1, T-226296 has several effects :

  • Reverses MCH-mediated inhibition of forskolin-stimulated cAMP accumulation.

  • Inhibits MCH-induced intracellular Ca2+ increase.

  • Inhibits MCH-stimulated arachidonic acid release.

In Vivo Effects

In rats, oral administration of T-226296 (30 mg/kg) almost completely suppressed the food intake induced by intracerebroventricular injection of MCH .

Data Table

ReceptorIC50 (nM)
Human SLC-15.5+/-0.12
Rat SLC-18.6+/-0.32

This data demonstrates T-226296's high affinity for MCH receptors .

Scientific Research Applications

T-226296 has a wide range of scientific research applications, including:

    Neuroscience: The compound is used to study the role of the melanin-concentrating hormone in regulating feeding behavior, energy homeostasis, and mood. It helps in understanding the neurobiological mechanisms underlying these processes.

    Endocrinology: T-226296 is used to investigate the hormonal regulation of energy balance and metabolism. It provides insights into the potential therapeutic applications for metabolic disorders such as obesity and diabetes.

    Pharmacology: The compound is used in pharmacological studies to evaluate its efficacy and safety as a potential therapeutic agent. It helps in identifying the optimal dosage and administration routes for clinical use.

    Drug Development: T-226296 serves as a lead compound for the development of new drugs targeting the melanin-concentrating hormone receptor 1.

Mechanism of Action

T-226296 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1, thereby blocking the interaction of the melanin-concentrating hormone with its receptor. This antagonistic action inhibits the downstream signaling pathways activated by the melanin-concentrating hormone, leading to a reduction in feeding behavior, energy expenditure, and mood regulation. The molecular targets involved in this mechanism include the G-protein-coupled receptor family, which mediates the signal transduction processes .

Comparison with Similar Compounds

Functional Similarity: SNAP 94847

SNAP 94847 is another potent MCHR1 antagonist with a Ki of 2.2 nM, identical to T-226296 . Both compounds share functional similarities:

  • Mechanism of Action : Both competitively inhibit MCHR1, a G protein-coupled receptor implicated in energy homeostasis and emotional regulation.
  • Therapeutic Potential: Preclinical studies indicate anti-obesity, anxiolytic, and antidepressant effects for both compounds .
  • Pharmacological Effects : SNAP 94847 and T-226296 significantly reduce food intake in murine models, supporting their role in appetite suppression .

Key Differences :

  • Clinical Development Status : T-226296 is commercially available for research (e.g., TargetMol), whereas data on SNAP 94847’s availability or clinical progress remain sparse .

Selectivity and Pharmacokinetics

No direct pharmacokinetic data (e.g., half-life, bioavailability) are available for either compound in the referenced sources. However, the identical Ki values suggest comparable receptor-binding efficiency. Further studies are required to assess off-target effects or selectivity against related receptors (e.g., MCHR2).

Data Tables

Table 1: Comparative Properties of T-226296 and SNAP 94847

Property T-226296 SNAP 94847
CAS No. 331758-35-1 Not reported
Molecular Formula C₂₆H₂₇FN₂O Not reported
Molecular Weight (g/mol) 402.5 Not reported
Target MCHR1 MCHR1
Ki (nM) 2.2 2.2
Biological Effects Appetite suppression, anxiolytic Appetite suppression, anxiolytic
Commercial Availability Yes (TargetMol) Not reported

Biological Activity

T-226296 is a selective antagonist of the melanin-concentrating hormone (MCH) receptor, specifically targeting the MCH-R1 subtype. This compound has garnered attention for its potential implications in the regulation of energy homeostasis and feeding behavior, making it a significant subject of research in pharmacology.

T-226296 is characterized by its structure as a (-) enantiomer of N-[6-(dimethylamino)-methyl]-5,6,7,8-tetrahydro-2-naphthalenyl]-4'-fluoro[1,1'-biphenyl]-4-carboxamide. The compound demonstrates high affinity for human and rat MCH receptors, with IC50 values of 5.5 nM and 8.6 nM, respectively . Its selectivity is notable, as it exhibits minimal interaction with other receptors, including the MCH-R2 subtype and various transporters and ion channels.

Table 1: Affinity of T-226296 for MCH Receptors

Receptor TypeIC50 Value (nM)
Human MCH-R15.5
Rat MCH-R18.6
Human MCH-R2Not applicable

Biological Effects

In vitro studies using Chinese hamster ovary (CHO) cells expressing human SLC-1 have shown that T-226296 effectively reverses MCH-mediated inhibition of forskolin-stimulated cAMP accumulation. Additionally, it inhibits MCH-induced intracellular calcium increase and arachidonic acid release . These findings suggest that T-226296 interferes with the signaling pathways activated by MCH.

In vivo experiments conducted on rats demonstrated that oral administration of T-226296 at a dose of 30 mg/kg significantly suppressed food intake induced by intracerebroventricular injection of MCH, highlighting its potential as a therapeutic agent for obesity management .

Case Studies and Research Findings

A variety of studies have explored the biological activity of T-226296 in different contexts:

  • Energy Homeostasis : Research indicates that MCH plays a crucial role in energy balance regulation. In models where MCH signaling was disrupted (e.g., MCH receptor knockout mice), alterations in feeding behavior were observed, suggesting that antagonists like T-226296 could modulate these effects to promote weight loss .
  • Anxiety and Depression Models : Alterations in MCH signaling through pharmacological intervention with compounds such as T-226296 have been linked to behavioral changes in animal models of anxiety and depression . This suggests potential applications beyond metabolic disorders.
  • Pharmacokinetics and Safety Profile : The pharmacokinetic properties of T-226296 have been evaluated to ensure safety and efficacy in clinical settings. Its selective action minimizes off-target effects, which is critical for developing safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the foundational chemical and structural properties of T 226296, and how are they validated experimentally?

  • Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, FTIR) and crystallographic analysis to confirm molecular structure. Validate purity via HPLC or mass spectrometry. Cross-reference findings with computational models (e.g., DFT calculations) to ensure alignment between theoretical and empirical data .

Q. What are the standard protocols for synthesizing this compound, and what are common pitfalls in its preparation?

  • Methodological Answer : Follow stepwise synthesis protocols documented in peer-reviewed studies, emphasizing reaction conditions (e.g., solvent selection, catalyst use). Common pitfalls include incomplete purification (leading to byproducts) and oxidation sensitivity. Validate each synthesis step with intermediate characterization (e.g., TLC, GC-MS) .

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Methodological Answer : Document all experimental parameters (e.g., temperature, humidity, equipment calibration) and adhere to standardized reporting guidelines (e.g., SI units, statistical precision rules). Use control groups and replicate experiments ≥3 times to account for variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be systematically analyzed?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify methodological discrepancies (e.g., assay type, cell lines used). Apply contradiction frameworks (e.g., triangulation with orthogonal assays) and statistical tests (e.g., ANOVA with post-hoc analysis) to resolve inconsistencies .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions via residual analysis and bootstrapping for confidence intervals. For multi-parametric data, apply machine learning techniques (e.g., random forests) to identify hidden variables .

Q. How should researchers design experiments to investigate this compound’s mechanism of action while minimizing bias?

  • Methodological Answer : Implement double-blinded protocols and randomized sample allocation. Use knockout models or siRNA silencing to isolate target pathways. Validate findings with orthogonal methods (e.g., CRISPR-Cas9 editing, proteomic profiling) .

Q. Methodological and Ethical Considerations

Q. What ethical frameworks apply to in vivo studies involving this compound?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for animal welfare, including the 3Rs (Replacement, Reduction, Refinement). Document adverse events transparently and justify sample sizes via power analyses to minimize unnecessary animal use .

Q. How can researchers optimize high-throughput screening workflows for this compound derivatives?

  • Methodological Answer : Use automated liquid handling systems and plate readers for efficiency. Validate hits with dose-response confirmatory assays and orthogonal readouts (e.g., fluorescence vs. luminescence). Apply cheminformatics tools (e.g., molecular docking) to prioritize derivatives .

Q. Data Presentation and Reporting

Q. What are the best practices for presenting this compound research data in tables and figures?

  • Methodological Answer :

  • Tables : Label columns clearly (e.g., "IC₅₀ ± SEM"), avoid redundant data, and include footnotes for abbreviations. Use Roman numerals for table numbering .

  • Figures : Ensure high-resolution images (≥300 dpi) with axis labels in sans-serif fonts. Use colorblind-friendly palettes and provide raw data in supplementary materials .

    Example Table :

    StudyAssay TypeIC₅₀ (nM)Cell LineReference
    AFluorescence12.3 ± 1.2HEK293
    BLuminescence15.8 ± 2.1HeLa

Q. How should researchers address limitations in this compound studies during peer review?

  • Methodological Answer : Explicitly list limitations (e.g., limited solubility affecting in vivo assays) in the discussion section. Propose follow-up experiments (e.g., prodrug development) and contextualize findings within broader literature to demonstrate scholarly rigor .

Properties

Molecular Formula

C26H27FN2O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide

InChI

InChI=1S/C26H27FN2O/c1-29(2)17-18-3-4-23-16-25(14-11-22(23)15-18)28-26(30)21-7-5-19(6-8-21)20-9-12-24(27)13-10-20/h5-14,16,18H,3-4,15,17H2,1-2H3,(H,28,30)

InChI Key

GXAQELJVODWLDD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Canonical SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(6-(dimethylamino)-methyl)-5,6,7,8-tetrahydro-2-naphthalenyl-4'-fluoro(1,1'-biphenyl)-4-carboxamide
T-226296

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.